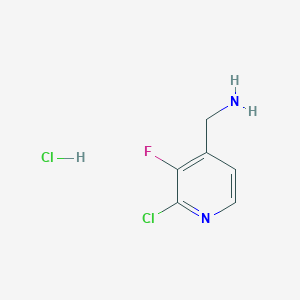

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride

Description

Chemical Classification and Nomenclature

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride belongs to the class of halogenated pyridine derivatives , characterized by a pyridine ring substituted with chlorine and fluorine atoms, along with an aminomethyl functional group. Its systematic IUPAC name reflects the positions of substituents: a chlorine atom at position 2, fluorine at position 3, and a methanamine group at position 4 of the pyridine ring.

Key identifiers :

- Molecular formula : C₆H₇Cl₂FN₂ (hydrochloride salt).

- SMILES notation : ClC1=NC=CC(=C1F)CN.Cl.

- InChIKey : YOIOTDMJOCUDBE-UHFFFAOYSA-N (free base).

The compound is structurally related to other halogenated pyridines, such as 2-chloro-4-(trifluoromethyl)pyridine, but distinguishes itself through its amine-functionalized side chain.

Historical Context and Discovery

The synthesis of this compound emerged from advances in Zincke imine chemistry , a method for regioselective halogenation of pyridines. Early routes involved ring-opening halogenation of pyridine derivatives followed by re-cyclization. For example, tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate was treated with trifluoroacetic acid (TFA) to yield the free amine, which was subsequently converted to the hydrochloride salt.

Synthetic milestones :

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| TFA-mediated deprotection | TFA/DCM | 94% | |

| Zincke imine halogenation | NCS, HCl | Variable |

Patents filed between 2015–2025 highlight its utility in pharmaceutical intermediates, with 12 patents referencing its hydrochloride form.

Significance in Halogenated Pyridine Chemistry

The compound exemplifies the strategic importance of 3-fluorinated pyridines in medicinal chemistry. The fluorine atom enhances metabolic stability and modulates electronic properties, while the chlorine atom directs subsequent cross-coupling reactions.

Key roles :

- Intermediate in drug synthesis : Used in kinase inhibitors and antiviral agents due to its ability to act as a hydrogen bond donor/acceptor.

- Regioselectivity studies : Demonstrates how halogen positioning influences reactivity in palladium-catalyzed couplings.

- Electronic effects : Computational studies show that the 3-fluoro substituent reduces electron density at the 4-position, facilitating nucleophilic substitutions.

Comparative analysis with non-fluorinated analogs (e.g., 2-chloro-4-methylpyridin-3-amine) reveals enhanced polarity and bioavailability in the fluorinated derivative.

Properties

IUPAC Name |

(2-chloro-3-fluoropyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-6-5(8)4(3-9)1-2-10-6;/h1-2H,3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWBCOMVESTEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CN)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis typically involves:

- Introduction of chlorine and fluorine atoms onto the pyridine ring.

- Formation of the methanamine substituent at the 4-position.

- Conversion to the hydrochloride salt for isolation and purification.

Key Reaction Types

- Nucleophilic Substitution: Chlorine and fluorine atoms are introduced via nucleophilic substitution reactions on suitably functionalized pyridine derivatives.

- Reductive Amination: A critical step involves reductive amination of cyanohydrins or related intermediates to form the methanamine group.

Detailed Synthetic Route from Patents

According to patent literature (US7208603B2 and EP1358179B1), the synthesis involves several key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyanohydrin intermediate | Reaction of acetonitrile halides with piperidinones or pyridine derivatives | Formation of cyanoepoxides or cyanohydrins |

| 2 | Activation of primary alcohol group | Esterification with para-toluenesulfonic acid | Prepares for nucleophilic substitution |

| 3 | Reductive amination | Reaction of cyanohydrin with pyridin-2-yl-methylamine using sodium cyanoborohydride (NaBH3CN) | Carried out at room temperature in basic medium using tertiary amine base (e.g., 1,4-diazabicyclo[2.2.2]octane) |

| 4 | Cyanide ion scavenging | Addition of metal salts such as iron(II) sulfate (FeSO4·7H2O) | Prevents side reactions by binding cyanide ions |

| 5 | Workup and purification | Extraction with dichloromethane and water, decolorization with silica and animal charcoal, evaporation | Ensures removal of impurities and isolation of pure product |

This method replaces older, less efficient routes and offers milder conditions, better yields, and cleaner reactions.

Industrial Production Considerations

Industrial scale synthesis optimizes the above laboratory methods by:

- Using continuous flow reactors for better control and scalability.

- Employing advanced purification techniques such as recrystallization and chromatographic methods to achieve high purity.

- Controlling reaction parameters (temperature, pH, solvent choice) to maximize yield and minimize by-products.

Typically, the reaction medium involves polar aprotic solvents like dimethylformamide (DMF) and bases such as sodium hydroxide or tertiary amines to facilitate nucleophilic substitution and reductive amination steps.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Role/Effect |

|---|---|---|

| Temperature | Room temperature to moderate heating (25–80 °C) | Controls reaction rate and selectivity |

| Solvent | Dimethylformamide (DMF), dichloromethane (DCM) | Solubilizes reagents and intermediates |

| Base | Sodium hydroxide, tertiary amines (e.g., DABCO) | Maintains basic medium for nucleophilic substitution and reductive amination |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reductive amination agent |

| Metal salts | Iron(II) sulfate (FeSO4·7H2O) | Scavenges cyanide ions to prevent side reactions |

| Workup | Extraction with water and organic solvents, decolorization with silica and charcoal | Purifies product |

Research Findings and Optimization

- The use of sodium cyanoborohydride as the reducing agent in reductive amination is preferred due to its selectivity and mildness, preventing over-reduction or degradation of sensitive groups.

- Addition of iron(II) sulfate or other metal salts effectively scavenges cyanide ions released during the reaction, improving safety and yield.

- The reaction medium’s basicity, controlled by tertiary amines such as DABCO, is critical to drive the reductive amination efficiently at room temperature, reducing energy consumption and side products.

- Purification steps involving silica and animal charcoal decolorization remove colored impurities, yielding a high-purity hydrochloride salt suitable for pharmaceutical or agrochemical applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | Pyridine derivatives with chloro and fluoro substituents, cyanohydrins |

| Key reactions | Nucleophilic substitution, reductive amination |

| Reducing agent | Sodium cyanoborohydride |

| Base | Tertiary amine (e.g., DABCO) or sodium hydroxide |

| Cyanide scavenger | Iron(II) sulfate (FeSO4·7H2O) |

| Solvents | DMF, dichloromethane, water |

| Temperature | Room temperature to moderate heating |

| Purification | Extraction, decolorization with silica and charcoal, evaporation, recrystallization |

| Industrial scale | Continuous flow reactors, chromatography |

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the pyridine ring.

Reduction Products: Reduced forms of the pyridine ring and methanamine group.

Scientific Research Applications

Chemistry

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

- Oxidation and Reduction: Altering oxidation states of nitrogen and carbon atoms.

- Condensation Reactions: Participating in reactions with carbonyl compounds to form imines or amides.

Biology

The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Its structural features enable it to bind to specific proteins or enzymes, making it valuable for studying biological processes .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties, particularly as a precursor in synthesizing pharmaceutical compounds. It has been studied for potential anti-parasitic effects, with preliminary findings indicating significant reductions in parasitemia in model organisms.

Industry

The compound is utilized in developing agrochemicals and other industrial chemicals. Its unique reactivity makes it suitable for creating various derivatives that may enhance biological activity or alter physical properties .

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of compounds structurally similar to this compound against Plasmodium berghei in mice:

| Dosage (mg/kg) | Reduction in Parasitemia (%) |

|---|---|

| 50 | 44 |

| 100 | 51 |

These results indicate the potential of these compounds as antimalarial agents, warranting further investigation into their mechanisms of action and efficacy.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds:

| Parameter | Value |

|---|---|

| Half-life | Varies by compound |

| Plasma Protein Binding | Moderate to high |

Understanding these parameters is crucial for evaluating the bioavailability and therapeutic window of this compound in clinical settings.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine and fluorine substituents on the pyridine ring can influence the compound’s binding affinity and specificity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methanamine Hydrochlorides

(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride

- Molecular Formula : C₆H₆ClF N₂·HCl (identical to the target compound).

- Substitution Pattern : Chlorine at position 3, fluorine at position 5, and methanamine at position 2.

- Key Differences : The altered positions of chlorine and fluorine on the pyridine ring may lead to distinct electronic and steric effects. For example, the meta-fluorine in this compound could reduce electron density at the methanamine group compared to the target’s ortho-fluorine substitution .

2-(Chloromethyl)-4-methoxypyridine Hydrochloride

- Molecular Formula: C₇H₉Cl₂NO.

- Substitution Pattern : Chloromethyl at position 2 and methoxy at position 3.

- Key Differences : The methoxy group (electron-donating) and chloromethyl substituent create a more electron-rich pyridine ring compared to the target’s electron-withdrawing chloro-fluoro combination. This difference could influence reactivity in nucleophilic substitutions or coordination chemistry .

Heterocyclic Methanamine Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₀Cl₂N₂S.

- Structure : Features a thiazole ring substituted with a 4-chlorophenyl group and methanamine.

- Key Differences: The thiazole core introduces sulfur, which can participate in hydrogen bonding and metal coordination, unlike the pyridine-based target.

(2-(Pyridin-3-yl)oxazol-4-yl)methanamine Hydrochloride

Aromatic-Substituted Methanamine Hydrochlorides

(4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

- Molecular Formula : C₇H₈ClF N₂O₂.

- Substitution Pattern : Nitro (electron-withdrawing) and fluoro groups on a benzene ring.

- Key Differences : The nitro group significantly increases electrophilicity, making this compound more reactive in aromatic substitution reactions compared to the target’s pyridine system. Its melting point (~203–204°C ) and irritant properties highlight divergent safety profiles .

(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride

- Molecular Formula: C₁₁H₁₄ClFNO.

- Structure : Cyclopropane ring fused to a fluorinated methoxyphenyl group.

- The methoxy group improves solubility relative to the target’s halogen-dominated structure .

Physicochemical Properties

Biological Activity

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with chlorine and fluorine substituents, along with a methanamine group. This unique combination suggests potential interactions with various biological macromolecules, which may influence its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₆ClF N₂·HCl |

| Molecular Weight | 184.58 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine and fluorine atoms can modulate the compound's binding affinity and specificity, while the methanamine group facilitates hydrogen bonding and electrostatic interactions with target molecules.

1. Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit promising antiparasitic properties. For instance, studies have shown that derivatives with pyridine rings can inhibit the growth of Plasmodium species, which cause malaria. The effectiveness is often quantified using EC50 values, which indicate the concentration required to achieve half-maximal effect:

| Compound | EC50 (nM) | Notes |

|---|---|---|

| Compound A | 80 | Effective against P. falciparum |

| Compound B | 180 | Less effective than Compound A |

In a study involving various pyridine derivatives, it was noted that modifications to the structure could enhance both potency and selectivity against P. falciparum parasites .

2. Antimicrobial Activity

The compound's structural features suggest potential antibacterial and antifungal activities. Preliminary studies have indicated that related pyridine compounds demonstrate moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that this compound could be further explored for its potential use in treating infections .

Case Study 1: Antiparasitic Efficacy

In a controlled study using a P. berghei mouse model, compounds structurally similar to this compound were administered at various dosages to evaluate their efficacy in reducing parasitemia:

| Dosage (mg/kg) | Reduction in Parasitemia (%) |

|---|---|

| 50 | 44 |

| 100 | 51 |

The results demonstrated a significant reduction in parasitemia, indicating the potential of these compounds as antimalarial agents .

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds in vivo. Key findings included:

| Parameter | Value |

|---|---|

| Half-life | Varies by compound |

| Plasma Protein Binding | Moderate to high |

These parameters are crucial for understanding the bioavailability and therapeutic window of this compound in clinical settings .

Q & A

Q. What are the optimal synthetic routes for (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride, and how can purity be ensured?

A multi-step synthesis is typically employed, starting with halogenation of pyridine derivatives followed by nucleophilic substitution. For example, fluorination at the 3-position and chlorination at the 2-position can be achieved using selective reagents like DAST (diethylaminosulfur trifluoride) or POCl₃. The methanamine group is introduced via reductive amination or catalytic hydrogenation. To ensure purity (>95%), column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is recommended. LC-MS and NMR (¹H/¹³C) are critical for verifying structural integrity .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

Stability studies should assess degradation under thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1B). Use accelerated stability testing over 4–12 weeks, monitoring via HPLC-UV (λ = 254 nm). For hygroscopic hydrochloride salts, store in airtight containers with desiccants at –20°C. Evidence from similar compounds shows decomposition above 150°C, suggesting limited thermal stability .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) coupled with ESI-MS detection provides high sensitivity (LOD ~0.1 ng/mL). For non-volatile samples, ion chromatography with suppressed conductivity detection is suitable. Validate methods using spiked recovery experiments (80–120% recovery range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Unexpected splitting may arise from dynamic effects like restricted rotation or hydrogen bonding. Variable-temperature NMR (25–80°C) can identify conformational changes. For example, broadening peaks at elevated temperatures suggest exchange processes. Cross-validation with 2D techniques (COSY, HSQC) and computational modeling (DFT-based NMR prediction) helps assign signals accurately .

Q. What strategies are effective in separating diastereomers or regioisomers during synthesis?

Chiral HPLC (Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid derivatives can resolve enantiomers. For regioisomers, leverage differences in polarity via flash chromatography (hexane/ethyl acetate gradients). LC-MS/MS with collision-induced dissociation (CID) can differentiate isomers based on fragmentation patterns .

Q. How can metabolic pathways of this compound be predicted and validated in preclinical studies?

Use in vitro microsomal assays (human liver microsomes + NADPH) to identify Phase I metabolites. LC-HRMS with isotopic labeling (e.g., ¹⁸O) tracks hydroxylation or dehalogenation. In silico tools like Meteor (Lhasa Limited) predict sites of oxidation. Cross-reference with structurally related compounds showing hepatic clearance via CYP3A4 .

Q. What computational approaches aid in optimizing the compound’s binding affinity for target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with active sites. Free energy perturbation (FEP) calculations quantify binding energy changes upon fluorination or chlorination. Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .

Q. How should researchers address discrepancies between theoretical and observed exact mass values?

Discrepancies >2 ppm may indicate adduct formation (e.g., [M+Na]⁺), isotopic interference, or impurities. High-resolution MS (HRMS, Q-TOF) with lock mass correction improves accuracy. For example, a chlorine isotope (³⁵Cl vs. ³⁷Cl) contributes a 2 Da split. Use software like Xcalibur to deconvolute spectra .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.